

The Genesis and Synthetic Utility of N-Cyanocarbonimidates: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diphenyl N-cyanocarbonimidate**

Cat. No.: **B1361328**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanocarbonimidate compounds, characterized by the functional group $\text{N}\equiv\text{C}-\text{N}=\text{C}(\text{OR})_2$, and their dithio-analogs, $\text{N}\equiv\text{C}-\text{N}=\text{C}(\text{SR})_2$, have emerged as versatile and highly reactive intermediates in organic synthesis. Their unique electronic structure, featuring both nucleophilic and electrophilic centers, has rendered them valuable synthons, particularly in the construction of a wide array of nitrogen-containing heterocyclic systems. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of this important class of compounds, with a focus on two seminal examples: **Diphenyl N-cyanocarbonimidate** and Dimethyl N-cyanodithioiminocarbonate. Detailed experimental protocols, quantitative data, and graphical representations of key reaction pathways are presented to serve as a comprehensive resource for researchers in organic and medicinal chemistry.

Historical Discovery and Development

The exploration of N-cyanocarbonimidate chemistry appears to have gained momentum in the latter half of the 20th century. While the broader class of cyanamide derivatives has a longer history, the specific investigation of N-cyanocarbonimidates as versatile synthetic building blocks is a more recent development.

One of the earliest reports on a related compound, Dimethyl N-cyanodithioiminocarbonate, dates back to a 1967 publication in the *Journal of Organic Chemistry*.^[1] This compound, a

dithio-analog of the N-cyanocarbonimidates, proved to be a stable and useful precursor for various heterocyclic structures.

A significant advancement in the field came in the late 20th century with the synthesis and characterization of **Diphenyl N-cyanocarbonimidate**.^[2] This compound was introduced as a potent electrophile for the synthesis of functionalized benzimidazoles, benzoxazoles, and triazoles under mild conditions. Its development opened new avenues for the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research.^[2]

Subsequent research has focused on expanding the library of N-cyanocarbonimidate derivatives and exploring their reactivity with a diverse range of nucleophiles, solidifying their role as key intermediates in modern synthetic chemistry.

Core Compounds: Synthesis and Properties

Two compounds stand out as foundational to the development and application of N-cyanocarbonimidate chemistry: **Diphenyl N-cyanocarbonimidate** and Dimethyl N-cyanodithioiminocarbonate.

Diphenyl N-cyanocarbonimidate

Diphenyl N-cyanocarbonimidate is a white to off-white crystalline solid that serves as a key electrophilic reagent.^[2]

Table 1: Physical and Spectroscopic Data for **Diphenyl N-cyanocarbonimidate**

Property	Value	Reference
Molecular Formula	$C_{14}H_{10}N_2O_2$	[2] [3]
Molecular Weight	238.25 g/mol	
CAS Number	79463-77-7	[2] [3]
Melting Point	155-158 °C	[4]
Appearance	White to off-white crystalline powder	[2]
Purity	97%	
Storage	Inert atmosphere, room temperature	
^{13}C NMR ($CDCl_3$)	δ (ppm): 115.4 (C≡N), 121.2, 126.6, 129.6, 149.8, 153.2 (C=N)	[3]
IR (KBr)	ν (cm ⁻¹): 2180 (C≡N), 1640 (C=N)	

Dimethyl N-cyanodithioiminocarbonate

Dimethyl N-cyanodithioiminocarbonate is a yellow crystalline solid that is widely used as a precursor for sulfur-containing heterocycles.[\[1\]](#)

Table 2: Physical and Spectroscopic Data for Dimethyl N-cyanodithioiminocarbonate

Property	Value	Reference
Molecular Formula	C ₄ H ₆ N ₂ S ₂	[5]
Molecular Weight	146.23 g/mol	[5]
CAS Number	10191-60-3	
Melting Point	48-52 °C	[5]
Appearance	Yellow crystalline powder	[5]
Water Solubility	Slightly soluble in methanol	[5]
¹ H NMR (CDCl ₃)	δ (ppm): 2.55 (s, 6H)	
¹³ C NMR (CDCl ₃)	δ (ppm): 15.1 (CH ₃), 115.8 (C≡N), 147.9 (C=N)	
IR (KBr)	ν (cm ⁻¹): 2175 (C≡N), 1540 (C=N)	
Crystal Data	Monoclinic, P2 ₁ /c	[6]
a = 15.2211(18) Å, b = 12.2037(15) Å, c = 14.4716(18) Å, β = 98.788(5)°		[6]

Experimental Protocols

Synthesis of Diphenyl N-cyanocarbonimidate

A common method for the preparation of **Diphenyl N-cyanocarbonimidate** involves the reaction of diphenylcarbodiimide with cyanogen chloride.[\[2\]](#)

Protocol:

- Reagents: Diphenylcarbodiimide, Cyanogen chloride, Anhydrous dichloromethane (or acetonitrile).
- Procedure:

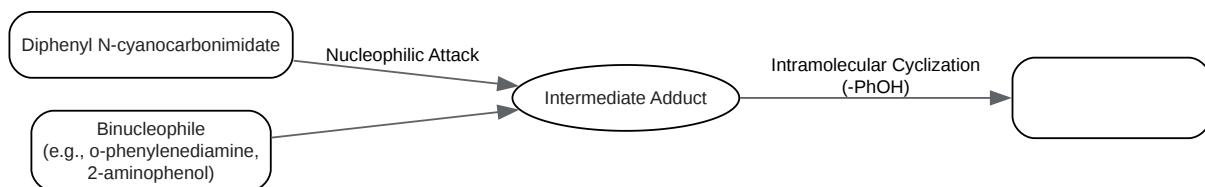
- Dissolve diphenylcarbodiimide in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly bubble cyanogen chloride gas through the solution or add a solution of cyanogen chloride in the same solvent dropwise with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford **Diphenyl N-cyanocarbonimidate** as a white crystalline solid.

Synthesis of Dimethyl N-cyanodithioiminocarbonate

A patented method describes the synthesis of Dimethyl N-cyanodithioiminocarbonate from lime nitrogen (calcium cyanamide), carbon disulfide, and a methylating agent.[\[1\]](#)

Protocol:

- Reagents: Lime nitrogen (Calcium cyanamide), Sodium carbonate, Carbon disulfide, Dimethyl carbonate, Acetone, Isopropanol, Water.
- Procedure:
 - Salt Formation:
 - In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, disperse and dissolve lime nitrogen and sodium carbonate in water.
 - Slowly add carbon disulfide dropwise to the stirred mixture.
 - Heat the reaction mixture to 40-45 °C and maintain for 4 hours.
 - Filter the hot mixture and wash the filter cake with hot water.

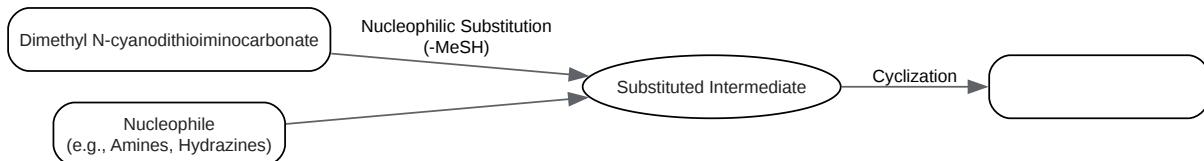

- Combine the filtrates to obtain an aqueous solution of sodium cyanodithioiminocarbonate.
- Methylation:
 - To the aqueous solution of sodium cyanodithioiminocarbonate, add acetone or isopropanol.
 - Add dimethyl carbonate dropwise while stirring.
 - After the reaction is complete, add more acetone and isopropanol.
 - Cool the mixture to -20 °C to induce crystallization.
 - Collect the solid product by filtration while cold, wash with a cold solvent, and dry to yield Dimethyl N-cyanodithioiminocarbonate.[1]

Synthetic Applications and Reaction Pathways

N-Cyanocarbonimidates are valuable precursors for a wide range of heterocyclic compounds, primarily due to their susceptibility to nucleophilic attack at the central carbon atom.

Synthesis of Heterocycles using Diphenyl N-cyanocarbonimidate

Diphenyl N-cyanocarbonimidate reacts with various binucleophiles to afford a diverse array of heterocyclic systems. The general reaction pathway involves an initial nucleophilic attack, followed by an intramolecular cyclization with the displacement of a phenoxide leaving group.

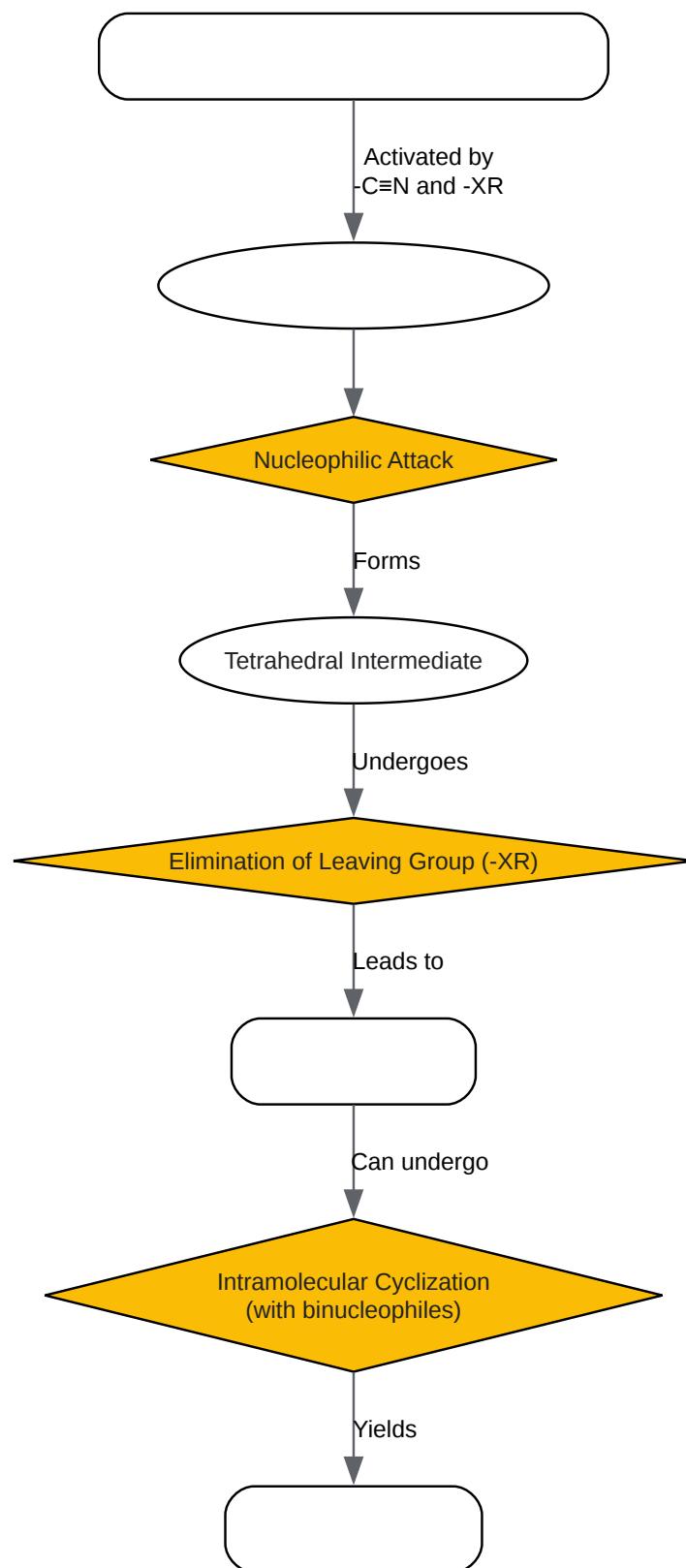


[Click to download full resolution via product page](#)

Caption: General workflow for heterocycle synthesis from **Diphenyl N-cyanocarbonimidate**.

Synthetic Utility of Dimethyl N-cyanodithioiminocarbonate

Dimethyl N-cyanodithioiminocarbonate is a versatile building block for the synthesis of sulfur-containing heterocycles such as thiazoles, pyrimidines, and triazines.^[7] The reactions typically proceed through the displacement of one or both methylthio groups by nucleophiles.



[Click to download full resolution via product page](#)

Caption: Synthesis of sulfur-containing heterocycles.

Logical Relationship of Reactivity

The reactivity of N-cyanocarbonimidates is governed by the electrophilic nature of the central carbon atom, which is activated by the electron-withdrawing cyano group and the two leaving groups (alkoxy or alkylthio). This allows for sequential or tandem reactions with various nucleophiles, leading to the construction of complex molecular frameworks.

[Click to download full resolution via product page](#)

Caption: Reactivity principles of N-cyanocarbonimidates.

Conclusion

N-Cyanocarbonimidate compounds represent a valuable class of reagents in organic synthesis, offering efficient routes to a wide variety of heterocyclic structures. The foundational work on compounds like **Diphenyl N-cyanocarbonimidate** and Dimethyl N-cyanodithioiminocarbonate has paved the way for numerous applications in medicinal and materials chemistry. This guide provides a foundational understanding of their history, synthesis, and reactivity, serving as a practical resource for researchers aiming to leverage the synthetic potential of these versatile building blocks. Further exploration into the synthesis of novel N-cyanocarbonimidate derivatives and their reactions will undoubtedly continue to enrich the field of heterocyclic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. Diphenyl N-Cyanocarbonimidate | C14H10N2O2 | CID 688090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenyl N-cyanocarbonimidate, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Genesis and Synthetic Utility of N-Cyanocarbonimidates: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361328#discovery-and-history-of-n-cyanocarbonimidate-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com